Rociclovir
Overview
Description
Rociclovir, also known as HOE 602, is a 6-deoxy acyclic purine nucleoside derivative. It was initially developed by Sanofi and has been evaluated for its antiviral activity. This compound is particularly noted for its ability to prevent symptoms in mice infected with herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) or with murine cytomegalovirus (MCMV) .
Preparation Methods
Synthetic Routes and Reaction Conditions: This modification results in new lipophilic prodrugs with improved physical and pharmacokinetic properties . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Industrial Production Methods: Industrial production of Rociclovir follows similar synthetic routes but on a larger scale, ensuring the consistency and purity required for pharmaceutical applications. The process involves stringent quality control measures to maintain the efficacy and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: Rociclovir undergoes various chemical reactions, including:
Oxidation: Conversion to ganciclovir through metabolic steps.
Reduction: Involves the reduction of specific functional groups to enhance its antiviral properties.
Substitution: Introduction of ether groups to improve lipophilicity.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents under controlled conditions.
Reduction: Employs reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Involves the use of secondary aliphatic ethers under specific reaction conditions.
Major Products: The major product formed from these reactions is ganciclovir, which is the antivirally active compound derived from this compound .
Scientific Research Applications
Rociclovir has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its effects on viral replication and inhibition.
Medicine: Evaluated for its therapeutic efficacy against herpes simplex virus and cytomegalovirus infections.
Industry: Utilized in the development of antiviral drugs and formulations.
Mechanism of Action
Rociclovir exerts its antiviral effects by being converted to ganciclovir through metabolic steps. Ganciclovir then inhibits viral DNA polymerase, preventing viral DNA replication. This mechanism is highly specific to infected cells, thereby minimizing effects on uninfected cells .
Comparison with Similar Compounds
Aciclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: The active form derived from Rociclovir, used to treat cytomegalovirus infections.
Uniqueness: this compound is unique due to its improved lipophilicity and pharmacokinetic properties compared to aciclovir and ganciclovir. These modifications enhance its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHWXSOQXQBXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(COC(C)C)OCN1C=NC2=CN=C(N=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148548 | |
Record name | Rociclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108436-80-2 | |
Record name | Rociclovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rociclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DF29U51Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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